5-Aminosalicylaldehyde

Overview

Description

Synthesis Analysis

The synthesis of 5-Aminosalicylaldehyde and its derivatives can be achieved through various chemical routes. One method involves the synthesis of 5-aminosalicylate intercalated Zn–Al layered double hydroxides (LDHs) with variable Zn/Al molar ratios, synthesized by both direct coprecipitation and indirect ion exchange methods. These materials exhibit ordered crystalline structures and high thermal stability, depending on the synthesis route and Zn/Al ratio (Zou, Zhang, & Duan, 2007). Another synthesis approach reported the creation of 5-(N-cinnamacyl) aminosalicylic acid from cinnamic acid and 5-aminosalicylic acid, showcasing the versatility in synthesizing aminosalicylic acid derivatives (Wang Xiao-shan, 2011).

Molecular Structure Analysis

The molecular structure of this compound derivatives plays a crucial role in their chemical reactivity and physical properties. Studies on crystalline adducts of substituted salicylic acids reveal the formation of various supramolecular structures, highlighting the impact of molecular structure on the formation of complex solid forms and their properties (Montis & Hursthouse, 2012).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups, making it a versatile compound in organic synthesis. For instance, salicylaldehyde has been used as a ligand in cobalt-catalyzed annulation reactions for the synthesis of indololactams, demonstrating its utility in facilitating complex chemical transformations (Huang et al., 2021).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, thermal stability, and crystalline structure, are essential for their application in various fields. The synthesis and characterization of novel polyanhydrides incorporating 5-aminosalicylic acid highlight the importance of understanding these properties for the development of new materials with specific functionalities (Cai, Zhu, Chen, & Gao, 2003).

Scientific Research Applications

Intestinal Anti-inflammatory Effects

5-Aminosalicylic acid (5-ASA) exhibits significant anti-inflammatory effects in the treatment of inflammatory bowel diseases, notably through the mediation of the peroxisome proliferator–activated receptor-γ (PPAR-γ). This receptor plays a crucial role in mediating the therapeutic actions of 5-ASA, particularly in the context of colitis. Research demonstrates that 5-ASA enhances PPAR-γ expression in epithelial cells and induces its translocation from the cytoplasm to the nucleus, thereby activating specific genes related to peroxisome-proliferator responses. This mechanism is vital for understanding the anti-inflammatory effects of 5-ASA in the colon (Rousseaux et al., 2005).

Development of Biosensors

5-Aminosalicylic acid is also significant in the development of biosensors. An amperometric biosensor was developed for determining the concentration of 5-aminosalicylic acid, leveraging its substrate-competition properties. This biosensor is particularly valuable for routine analysis of 5-aminosalicylic acid due to its simplicity, sensitivity, and specificity, without requiring expensive equipment. The biosensor, created with enzymes that use the same substrate, marks an advancement in the measurement and analysis of 5-aminosalicylic acid concentrations (Akkaya et al., 2009).

Use in Measuring Enzyme Activity

The application of 5-nitrosalicylaldehyde, closely related to 5-aminosalicylaldehyde, in measuring peptidase activities in cells is noteworthy. It acts as a trapping agent for fluorescent insoluble Schiff-base products, derived from enzyme activity on specific substrates. This approach is significant for differentiating cell types based on enzyme activities, showcasing the utility of salicylaldehyde derivatives in biochemical assays and clinical applications (Dolbeare & Smith, 1977).

Role in Cancer Research

5-Aminosalicylic acid has been investigated for its potential role in preventing colorectal cancer in patients with inflammatory bowel disease. However, the evidence is mixed, with some studies indicating a lack of significant protective effect. This line of research is critical for understanding the broader applications of 5-aminosalicylic acid beyond its anti-inflammatory properties (Bernstein et al., 2003).

Colorimetric Assays

The development of colorimetric assays using 5-aminosalicylic acid is significant for clinical monitoring. A colorimetric assay based on Schiff base formation with the amino substituent of 5-aminosalicylic acid offers a sensitive method for its detection and quantification, crucial for patient monitoring and drug efficacy assessment (Smith & Tucker, 1989).

Safety and Hazards

Future Directions

Future directions in 5-Aminosalicylaldehyde research include developing new delivery systems, identifying new therapeutic targets, and exploring the potential applications of the compound in other diseases, such as cancer and Alzheimer’s disease.

Mechanism of Action

Target of Action

5-Aminosalicylaldehyde, also known as 5-Amino-2-hydroxybenzaldehyde, is a member of the class of benzaldehydes . It is related to aminosalicylates, which include sulfasalazine and 5-aminosalicylic acid (5-ASA) . The primary targets of this compound are the cells in the terminal ileum and colon .

Mode of Action

The compound exhibits its effects primarily through a topical effect on the colonic epithelium . Absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) . N-acetyl-5-ASA then binds PPAR-gamma (peroxisome proliferator-activated receptor gamma), a nuclear hormone receptor . This binding induces the translocation of PPAR-gamma from the cytoplasm to the cell nucleus and a conformational change in PPAR-gamma .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the metabolism of 5-ASA. The compound is poorly absorbed by the intestines and systemic circulation, thus most remains in the terminal ileum and colon . The absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by poor absorption by the intestines and systemic circulation . Most of the compound remains in the terminal ileum and colon or is passed in the stool . The absorbed 5-ASA is extensively metabolized to N-acetyl-5-ASA by N-acetyltransferase 1 (NAT1) .

Result of Action

The result of the action of this compound is the modulation of the activity of PPAR-gamma, a nuclear hormone receptor . This leads to changes in the transcription of certain genes, which can have various effects on cellular function .

Action Environment

The action of this compound is influenced by the environment within the gastrointestinal tract, particularly the terminal ileum and colon . The compound’s action, efficacy, and stability can be affected by factors such as pH, the presence of other substances, and the activity of gut bacteria .

properties

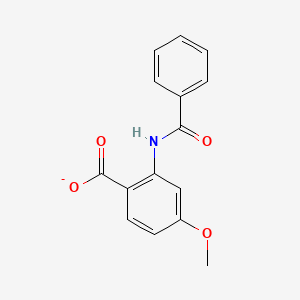

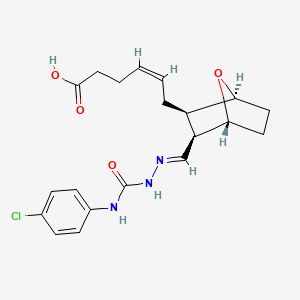

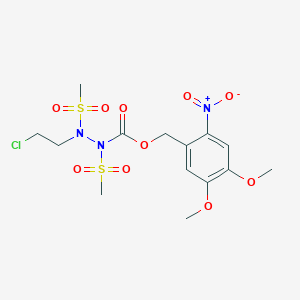

IUPAC Name |

5-amino-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLZAJPXLXRFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429479 | |

| Record name | 5-Aminosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58186-71-3 | |

| Record name | 5-Amino-2-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58186-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary focus of the research conducted on 5-Aminosalicylaldehyde derivatives as highlighted in the provided papers?

A1: The provided research papers primarily focus on the synthesis of this compound and its derivatives. [, , ] Specifically, they delve into the preparation of this compound hydrazones. One study focuses on achieving this through the reduction of 5-(p-Sulfophenylazo)salicylaldehyde hydrazone. [] Another study explores the reduction of 5-(p-Sulfophenylazo)salicylaldehyde through Poly(5-nitrilosalicylidene) to obtain various this compound derivatives. [] These studies provide valuable insights into the chemical synthesis pathways for this compound and its derivatives.

Q2: Can you elaborate on the significance of exploring different synthesis pathways for this compound and its derivatives?

A2: Exploring diverse synthesis routes for this compound and its derivatives is crucial for several reasons. Firstly, it allows researchers to identify the most efficient and cost-effective methods for producing these compounds. [, ] This is particularly important for potential large-scale production. Secondly, different synthesis pathways can lead to variations in the final product, such as different isomers or purity levels, which can influence the compound's properties and applications. [] Therefore, investigating multiple synthesis routes is essential for gaining a comprehensive understanding of the compound's potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Acetyloxy-2-[(2-aminopurin-7-yl)methoxy]propyl] acetate](/img/structure/B1242416.png)

![11-[(2R)-1-[2-[[(2R)-2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]amino]ethylamino]propan-2-yl]-4,11-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-10,12-dione](/img/structure/B1242420.png)

![5,7-dimethoxy-3-[6-[(2S,5S,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one](/img/structure/B1242424.png)

![Sulfonato-thiacalix[4]arene](/img/structure/B1242425.png)

![1-[(9Z,12Z)-octadecadienoyl]-2-icosanoyl-sn-glycerol](/img/structure/B1242428.png)